

# Ombuin: A Flavonoid with Broad Therapeutic Potential

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## Compound of Interest

Compound Name: Ombuin

Cat. No.: B192007

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## Introduction

**Ombuin** is an O-methylated flavonoid, specifically a dimethyl ether of quercetin, found in various plants such as *Rhamnus erythroxylon*, *Cyperus teneriffae*, and *Gynostemma pentaphyllum*[1][2][3]. Like many flavonoids, it has demonstrated a range of biological activities in preclinical studies, positioning it as a compound of interest for therapeutic development.[2][4][5] Its notable anti-inflammatory, antioxidant, and signaling pathway-modulating properties suggest potential applications in neurodegenerative diseases, diabetic complications, and metabolic disorders.[1][6][7] This document provides a comprehensive technical overview of the current research on **ombuin**, focusing on its mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate its effects.

## Core Therapeutic Applications and Mechanisms of Action

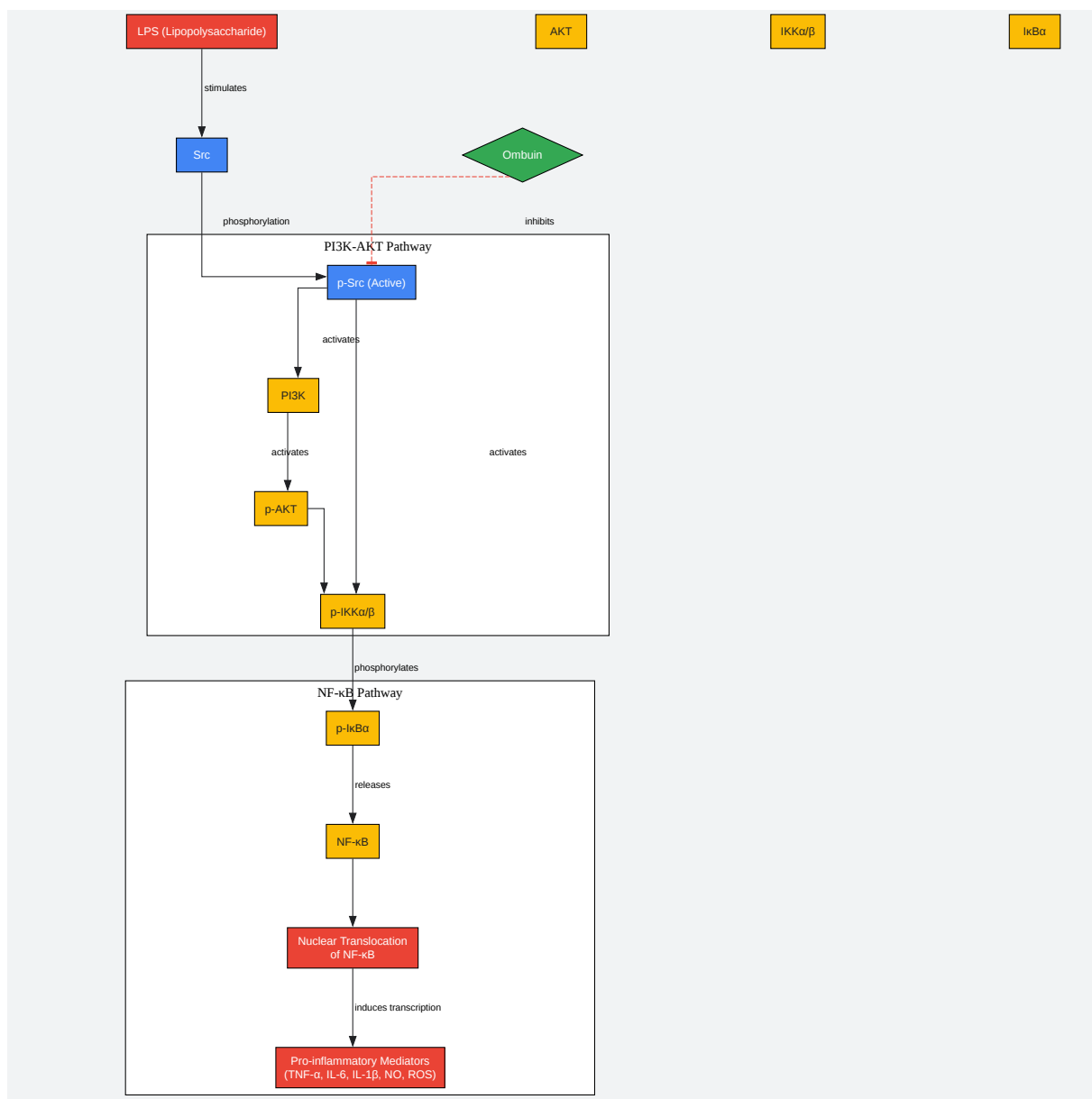
### Anti-Neuroinflammatory Effects

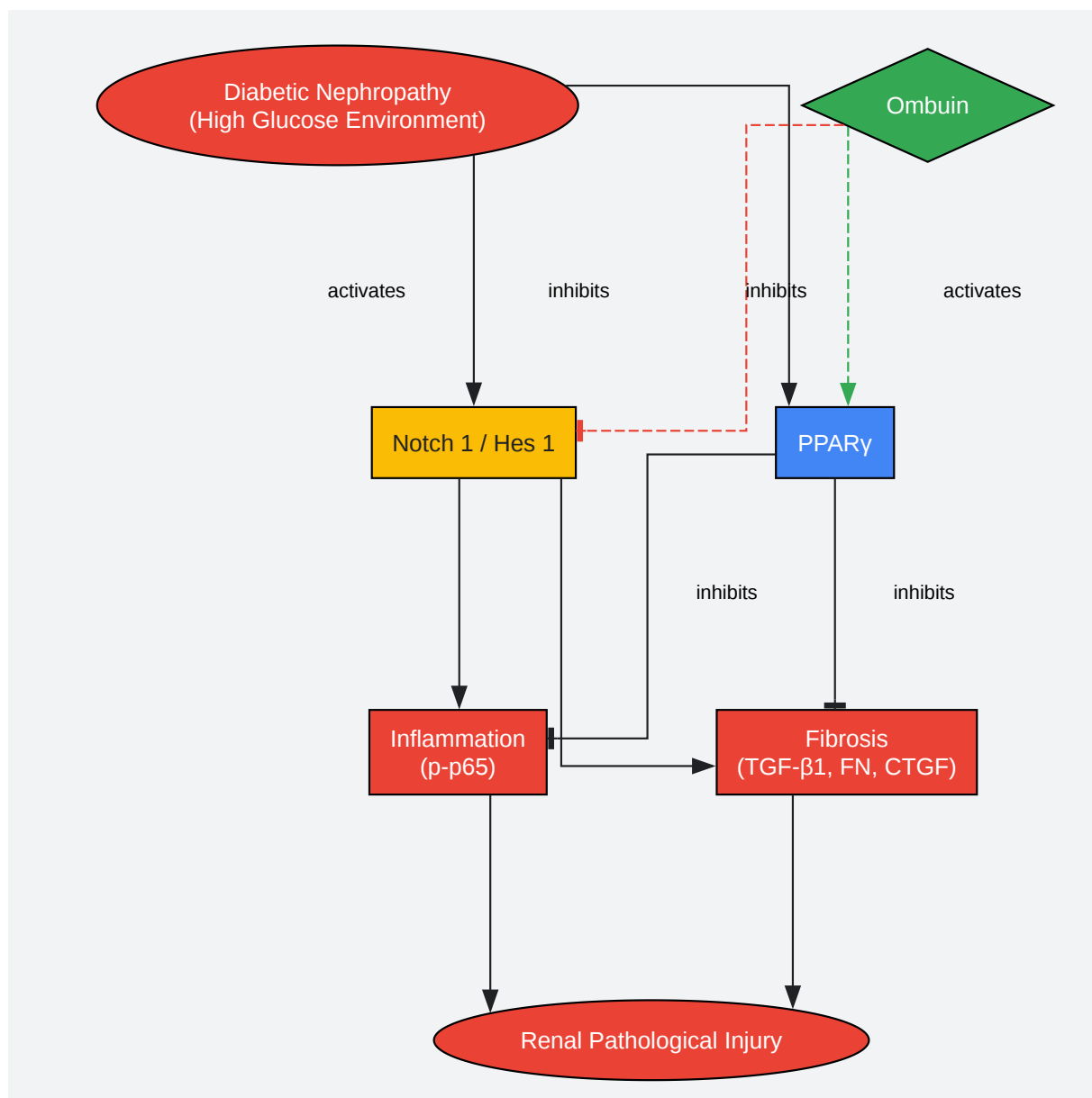
**Ombuin** has shown potent anti-neuroinflammatory activity, primarily investigated in the context of lipopolysaccharide (LPS)-stimulated microglia, which are key mediators of inflammation in the central nervous system.[1][6]

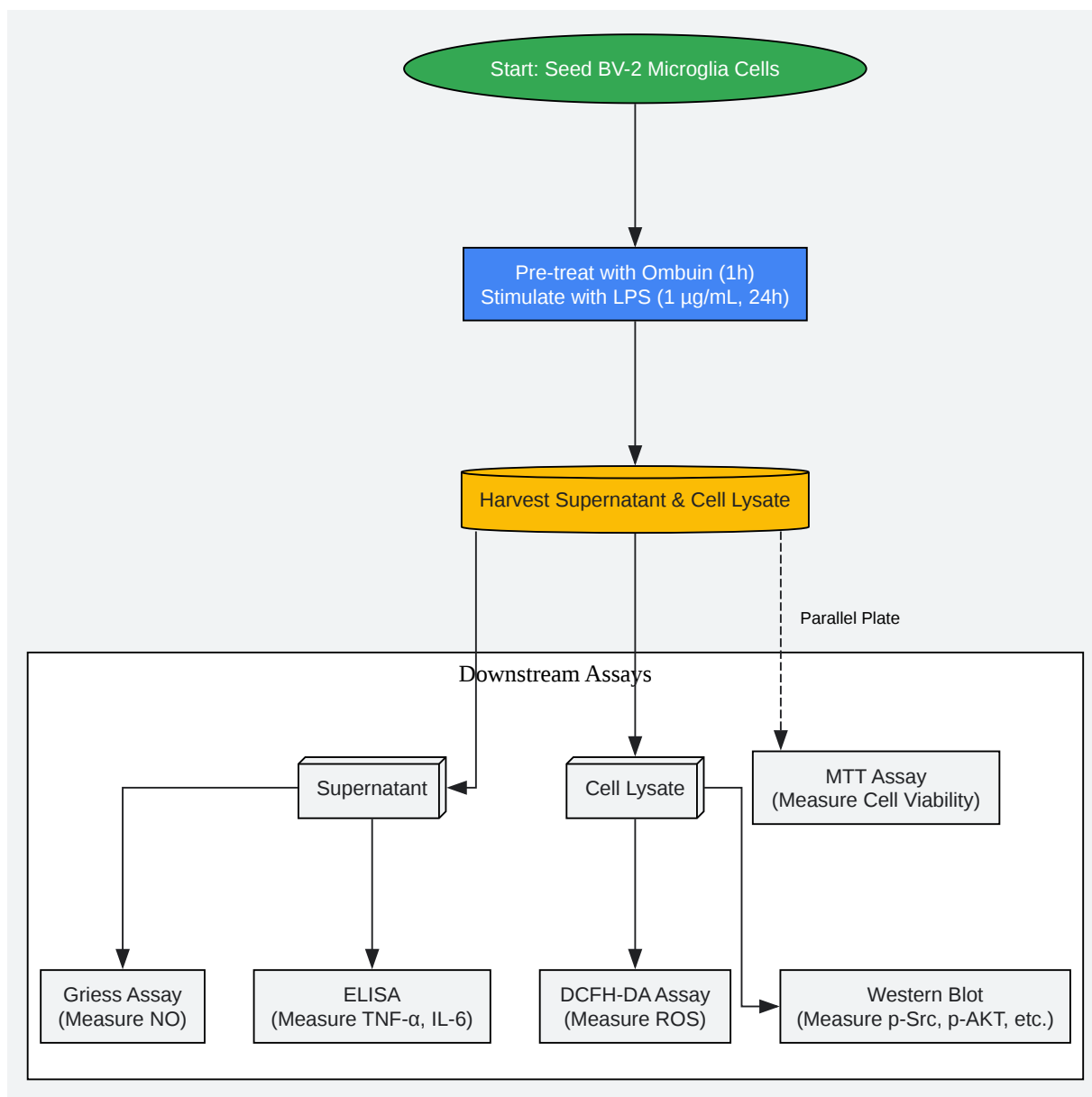
Mechanism of Action: The primary mechanism involves the direct targeting of the proto-oncogene tyrosine-protein kinase Src.[1][6] **Ombuin** binds to Src, inhibiting its phosphorylation.[1][8] This action blocks the downstream activation of two critical pro-inflammatory signaling cascades: the PI3K-AKT pathway and the NF- $\kappa$ B pathway.[1][6][8]

- **PI3K-AKT Pathway Suppression:** By inhibiting Src phosphorylation, **ombuin** prevents the activation of PI3K and the subsequent phosphorylation of AKT, a key regulator of cell survival and inflammatory responses.[1][8]
- **NF- $\kappa$ B Pathway Inhibition:** The inhibition of Src also suppresses the activation of the IKK complex (I $\kappa$ B kinase), which prevents the phosphorylation and degradation of I $\kappa$ B $\alpha$ . [1][8] This keeps NF- $\kappa$ B sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise trigger the transcription of pro-inflammatory genes.[1][8]

The culmination of these effects is a dramatic reduction in the production and release of inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines such as tumor necrosis factor- $\alpha$  (TNF- $\alpha$ ), interleukin-6 (IL-6), and interleukin-1 $\beta$  (IL-1 $\beta$ ). [1][6]







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